molecular formula C8H4BrF3N2 B1530065 4-Bromo-5-cyano-2-(trifluoromethyl)aniline CAS No. 1807047-13-7

4-Bromo-5-cyano-2-(trifluoromethyl)aniline

Cat. No.: B1530065
CAS No.: 1807047-13-7
M. Wt: 265.03 g/mol
InChI Key: FEFVACLLHFIUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-cyano-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-5-cyano-2-(trifluoromethyl)aniline typically involves multi-step synthetic routes. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a cyano group. The intermediate product is then subjected to hydrolysis and subsequent amination to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize safety, efficiency, and cost-effectiveness. For instance, the use of less hazardous reagents and catalysts, as well as the implementation of environmentally friendly processes, are key considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives .

Scientific Research Applications

4-Bromo-5-cyano-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups facilitate binding to target proteins or enzymes, thereby modulating their activity. This compound can inhibit the growth of certain cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 5-Amino-2-cyanobenzotrifluoride
  • 4-Cyano-3-trifluoromethylaniline

Uniqueness

4-Bromo-5-cyano-2-(trifluoromethyl)aniline is unique due to the presence of both bromo and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-2-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)7(14)1-4(6)3-13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFVACLLHFIUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-cyano-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-cyano-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-cyano-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-cyano-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-cyano-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-cyano-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.